Tert-butyl 1-methoxy-3-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1-methoxy-3-oxo-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-7-5-14(6-8-15)10(16)9-11(14)18-4/h11H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIBVTDOFNDCLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 1-methoxy-3-oxo-7-azaspiro[3.5]nonane-7-carboxylate is an organic compound with a complex spirocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis methods, and relevant case studies.
Compound Overview
- Molecular Formula : C13H21NO3
- Molecular Weight : 269.34 g/mol
- CAS Number : 2416237-51-7
The unique structure of this compound, featuring a tert-butyl group, a methoxy group, and an oxo group, suggests various interactions with biological targets, particularly in treating neurological disorders due to its ability to cross the blood-brain barrier and high gastrointestinal absorption.
Preliminary studies indicate that this compound may interact with several biological targets through modulation of enzyme or receptor activity. Its spirocyclic structure is believed to facilitate specific binding affinities that could lead to therapeutic applications in various diseases, including neurodegenerative disorders and inflammation .
Key Findings from Research
- Neuroprotective Potential : The compound's ability to penetrate the blood-brain barrier suggests it could be effective in treating conditions such as Alzheimer's disease and multiple sclerosis. Its structural components may allow for neuroprotective effects by modulating neurotransmitter systems.
- Anti-inflammatory Properties : Research indicates that derivatives of spirocyclic compounds can exhibit anti-inflammatory effects, which may be relevant for conditions characterized by chronic inflammation .
- Antimicrobial Activity : Some studies have suggested that similar compounds possess antimicrobial properties, which could extend the therapeutic potential of this compound against infectious diseases .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 | Contains an oxo group at position 2 |
| Tert-butyl 3-oxo-7-oaxa-1-azaspiro[3.5]nonane-1-carboxylate | 2763779-16-2 | Includes an oxa bridge, altering reactivity |
| Tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate | 1363381-22-9 | Different positioning of functional groups |
This table highlights how variations in functional group positioning can influence both chemical reactivity and biological activity.
Case Study 1: Neuroprotective Effects
A study explored the neuroprotective effects of spirocyclic compounds similar to tert-butyl 1-methoxy-3-oxo-7-azaspiro[3.5]nonane in animal models of neurodegeneration. Results indicated significant improvements in cognitive function and reduced neuronal apoptosis when treated with these compounds, suggesting a promising avenue for further research into their mechanisms and therapeutic potential .
Case Study 2: Anti-inflammatory Action
In another study focusing on inflammation models, spirocyclic compounds demonstrated significant reductions in pro-inflammatory cytokines and markers of inflammation. This suggests that tert-butyl 1-methoxy-3-oxo-7-azaspiro[3.5]nonane could serve as a potential candidate for developing anti-inflammatory therapies .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related spirocyclic derivatives, focusing on substituents, molecular properties, and applications.
Functional Group Variations
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- Molecular Formula: C₁₃H₂₁NO₃
- Molecular Weight : 239.31 g/mol
- Key Features : A ketone at position 2 instead of 3; lacks the methoxy group.
- Applications : Widely used in photoredox-catalyzed dicarbofunctionalization reactions to generate complex aliphatic amines .
- Safety : Classified as acute oral toxicity (Category 4) and skin irritant (Category 2) .
Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- Molecular Formula: C₁₂H₁₉NO₃
- Molecular Weight : 225.29 g/mol
- Key Features : Ketone at position 1; differs in ring substitution pattern.
- Synthesis: Prepared via regioselective carbonylation of epoxides, yielding monocarbonyl aldehydes .
Tert-butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride
- Molecular Formula : C₁₂H₂₂ClN₂O₂
- Molecular Weight : 260.78 g/mol
- Key Features: Amino group at position 1; hydrochloride salt enhances solubility.
- Applications : Intermediate for peptide mimetics and G protein-coupled receptor (GPCR) ligands .
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
- Molecular Formula: C₁₃H₂₃NO₃
- Molecular Weight : 241.33 g/mol
- Key Features : Hydroxyl group at position 2; polar compared to methoxy.
- Reactivity: Susceptible to oxidation or further functionalization via Mitsunobu reactions .
Heteroatom Modifications
Tert-butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylate
- Molecular Formula : C₁₂H₁₉F₂N₂O₂
- Molecular Weight : 261.29 g/mol
- Key Features : Two fluorine atoms at position 3; additional nitrogen (1,7-diaza).
- Applications : Enhances metabolic stability in drug candidates due to fluorination .
Tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate
Substituent Position and Electronic Effects
- Methoxy vs. Hydroxyl/Amino Groups: The methoxy group in the target compound increases lipophilicity (logP ~1.8) compared to hydroxyl (logP ~0.5) or amino (logP ~-1.2) analogs, influencing membrane permeability . Amino derivatives exhibit higher reactivity in nucleophilic substitutions but require protection during synthesis .
- Ketone Position: A 3-oxo group (target) vs.
Q & A
Q. What are the critical safety precautions for handling tert-butyl 1-methoxy-3-oxo-7-azaspiro[3.5]nonane-7-carboxylate in laboratory settings?
The compound is classified under GHS hazard categories for acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335) . Researchers must:
- Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact.
- Work in a fume hood with adequate ventilation to avoid inhalation of dust or vapors.
- Store the compound in a cool, dry, and well-ventilated area away from incompatible materials (e.g., strong oxidizers) .
- Follow spill containment protocols using dry sand or alcohol-resistant foam .
Q. How can researchers address the lack of physical property data (e.g., melting point, solubility) for this compound?
Limited data on physical properties (e.g., melting point, solubility) is common for spirocyclic compounds . To mitigate this:
- Use computational tools (e.g., molecular dynamics simulations) to predict properties like logP or solubility based on structural analogs .
- Perform differential scanning calorimetry (DSC) for empirical determination of thermal transitions.
- Reference structurally related compounds (e.g., tert-butyl 3-oxo-7-oxa-1-azaspiro[4.4]nonane-1-carboxylate, MW 241.29) for comparative analysis .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in hazard classifications across safety data sheets (SDS)?
Discrepancies in hazard classifications (e.g., some SDS list H335 for respiratory irritation, while others lack data ) suggest:
- Conduct in vitro assays (e.g., EpiDerm™ for skin irritation) to validate toxicity profiles.
- Perform gas chromatography-mass spectrometry (GC-MS) to identify impurities or degradation products that may contribute to hazards .
- Cross-reference with structurally similar azaspiro compounds (e.g., tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate) to infer reactivity .
Q. How can researchers design synthetic pathways to minimize byproducts in spirocyclic systems?
The compound’s spiro[3.5]nonane core is prone to ring strain and side reactions. Key strategies include:
- Employing ring-closing metathesis (RCM) with Grubbs catalysts to optimize cyclization efficiency.
- Using tert-butyl carbamate protecting groups to stabilize the azaspiro framework during functionalization .
- Monitoring reaction progress via LC-MS to detect intermediates (e.g., oxo- or methoxy-derivatives) that may form during synthesis .
Q. What methodologies are recommended for assessing the compound’s reactivity with common reagents?
Limited stability data (e.g., decomposition under heat ) necessitates:
- Thermogravimetric analysis (TGA) to determine decomposition thresholds.
- Screening for incompatibilities using small-scale reactions with acids, bases, or nucleophiles.
- Infrared (IR) spectroscopy to track functional group changes (e.g., ester hydrolysis or ketone reduction) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting toxicological data (e.g., acute toxicity vs. no observed hazards)?
Some SDS report acute toxicity (H302), while others state "no known hazards" . To resolve this:
- Review batch-specific purity Impurities (e.g., residual solvents) may account for toxicity variations.
- Conduct zebrafish embryo toxicity assays (ZFET) for in vivo validation of acute effects.
- Compare with regulatory databases (e.g., ECOTOX) for ecotoxicological parallels .
Methodological Recommendations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
